molecular formula C26H36BrN3O6 B14452309 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 76352-03-9

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid

Cat. No.: B14452309
CAS No.: 76352-03-9
M. Wt: 566.5 g/mol
InChI Key: SQPNNLHCMJWEGU-WLHGVMLRSA-N
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Description

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[321]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that includes a brominated benzamide and a bicyclic azabicyclo octane moiety

Preparation Methods

The synthesis of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves several steps:

Chemical Reactions Analysis

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s unique structure allows it to bind to these receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other brominated benzamides and azabicyclo octane derivatives. Compared to these compounds, 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the benzamide moiety .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

76352-03-9

Molecular Formula

C26H36BrN3O6

Molecular Weight

566.5 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H32BrN3O2.C4H4O4/c1-28-21-12-20(24)19(23)11-18(21)22(27)25-15-9-16-7-8-17(10-15)26(16)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h11-12,14-17H,2-10,13,24H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SQPNNLHCMJWEGU-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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